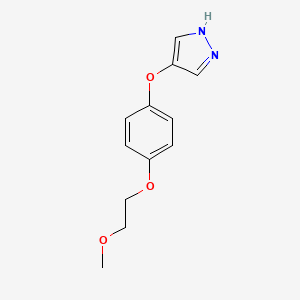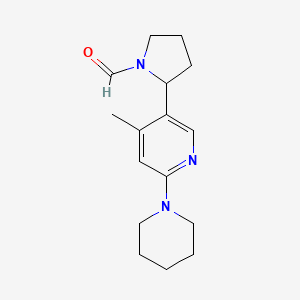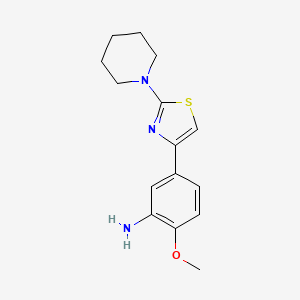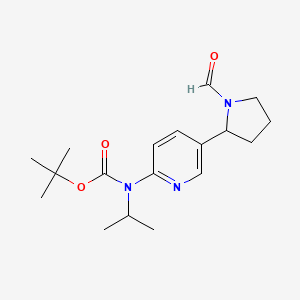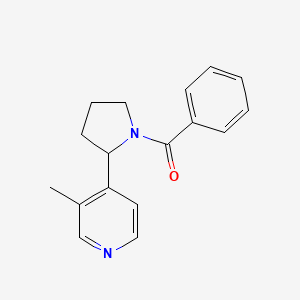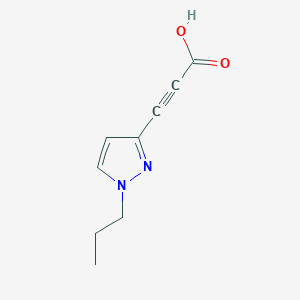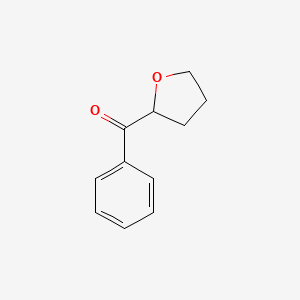
Methanone, phenyl(tetrahydro-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(tetrahydrofuran-2-yl)methanone is an organic compound with the molecular formula C11H12O2 It consists of a phenyl group attached to a tetrahydrofuran ring via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl(tetrahydrofuran-2-yl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of phenylmagnesium bromide with tetrahydrofuran-2-carboxylic acid chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of phenyl(tetrahydrofuran-2-yl)methanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl(tetrahydrofuran-2-yl)methanol using oxidizing agents such as potassium permanganate.
Reduction: Reduction of phenyl(tetrahydrofuran-2-yl)methanone can yield phenyl(tetrahydrofuran-2-yl)methanol using reducing agents like sodium borohydride.
Substitution: The methanone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenyl(tetrahydrofuran-2-yl)methanol.
Reduction: Phenyl(tetrahydrofuran-2-yl)methanol.
Substitution: Various substituted phenyl(tetrahydrofuran-2-yl)methanone derivatives.
Applications De Recherche Scientifique
Phenyl(tetrahydrofuran-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of phenyl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell signaling pathways that are crucial for cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Phenyl(tetrahydrofuran-2-yl)methanone can be compared with other similar compounds such as:
Furan-2-yl(phenyl)methanone: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
Phenyl(tetrahydrofuran-2-yl)methanol: The reduced form of phenyl(tetrahydrofuran-2-yl)methanone.
Phenyl(tetrahydrofuran-2-yl)amine: A derivative where the methanone group is replaced by an amine group.
The uniqueness of phenyl(tetrahydrofuran-2-yl)methanone lies in its specific structural features and its potential as a versatile intermediate in organic synthesis and its biological activities.
Propriétés
Numéro CAS |
141957-79-1 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
oxolan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C11H12O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
Clé InChI |
IVUBVBNAIATXMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


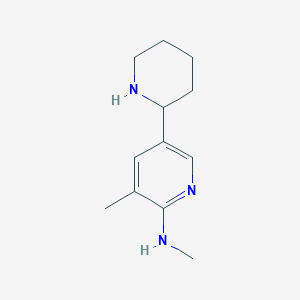
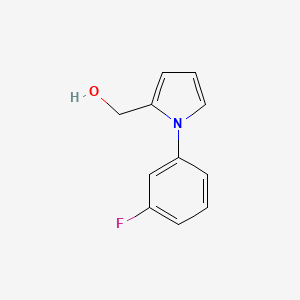
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)
